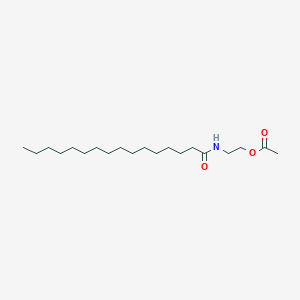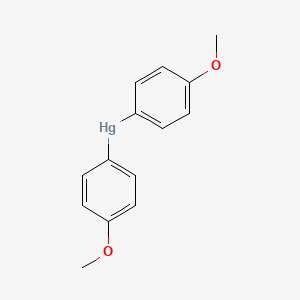
Bis(4-methoxyphenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl)mercury is an organomercury compound characterized by the presence of two 4-methoxyphenyl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl)mercury typically involves the reaction of 4-methoxyphenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the toxicity of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-methoxyphenyl derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and 4-methoxyphenyl compounds.
Substitution: The mercury atom can be substituted with other metals or functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium or potassium salts of other metals can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include 4-methoxyphenyl derivatives, elemental mercury, and various mercury salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses significant challenges.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of bis(4-methoxyphenyl)mercury involves its interaction with various molecular targets, including enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is a key factor in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of mercury.
Bis(4-methoxyphenyl)amine: Contains nitrogen instead of mercury.
Bis(4-methoxyphenyl)silane: Contains silicon instead of mercury.
Uniqueness
Bis(4-methoxyphenyl)mercury is unique due to the presence of mercury, which imparts distinct chemical properties and reactivity compared to its analogs. The mercury atom allows for specific interactions and reactions that are not possible with other elements, making this compound valuable for specialized applications in research and industry.
Properties
CAS No. |
2097-72-5 |
|---|---|
Molecular Formula |
C14H14HgO2 |
Molecular Weight |
414.85 g/mol |
IUPAC Name |
bis(4-methoxyphenyl)mercury |
InChI |
InChI=1S/2C7H7O.Hg/c2*1-8-7-5-3-2-4-6-7;/h2*3-6H,1H3; |
InChI Key |
ACXHORXLDXMQKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
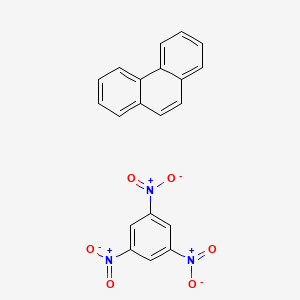

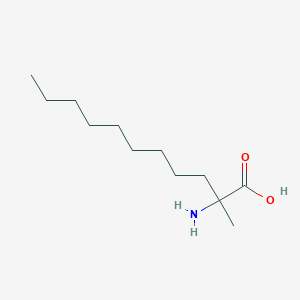
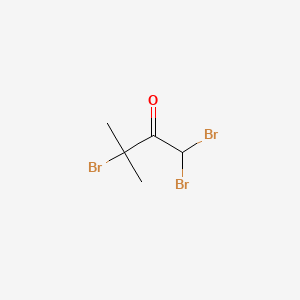
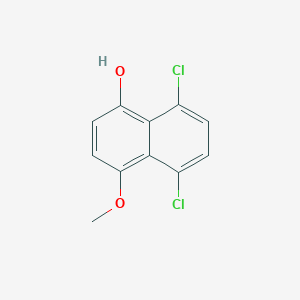
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)


![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
